3-氨基氮杂环-2-酮

概述

描述

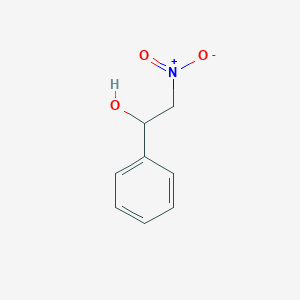

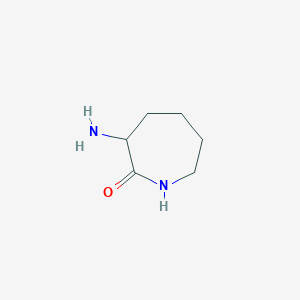

3-Aminoazepan-2-one is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential as a scaffold for drug development. The compound is characterized by its constrained diamine structure, which is a key feature in its application in synthesizing pharmacologically active molecules.

Synthesis Analysis

The synthesis of 3-aminoazepan-2-one derivatives has been explored through different methods. A practical asymmetric synthesis approach has been developed for the enantio- and diastereoselective synthesis of mono- or disubstituted 3-aminoazepanes. This method involves a tandem ring-enlargement/alkylation or reduction process, which yields enantiomerically pure diamines . Additionally, a scalable biocatalytic route has been established to produce (3R)-3-aminoazepane with high purity and enantiomeric excess, using ω-transaminase to efficiently establish the stereogenic center . Furthermore, the synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one and its subsequent chiral resolution through crystallization-induced methods have been reported, achieving high resolution yields for both enantiomers .

Molecular Structure Analysis

The molecular structure of 3-aminoazepan-2-one derivatives is crucial for their biological activity. The constrained diamine framework provides a rigid structure that can be beneficial for interacting with biological targets. The stereochemistry of these compounds is particularly important, as evidenced by the efforts to synthesize enantiomerically pure forms and the detailed study of their chiral resolution .

Chemical Reactions Analysis

The chemical reactivity of 3-aminoazepan-2-one derivatives allows for their use in the synthesis of various biologically active compounds. For instance, the preparation of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives via reductive amination has been described, with these compounds showing activity as angiotensin-converting enzyme inhibitors . Additionally, the synthesis of novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles has been reported, with some derivatives demonstrating potent anticonvulsant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoazepan-2-one derivatives are influenced by their molecular structure. The enantiomeric purity and the presence of specific functional groups contribute to their solubility, stability, and overall reactivity. These properties are essential for the practical application of these compounds in medicinal chemistry, as they affect the compounds' pharmacokinetics and pharmacodynamics .

科学研究应用

合成和药理特性

3-氨基氮杂环-2-酮衍生物已被合成并研究其潜在的药理特性。这些衍生物已显示出多种作用,例如抗焦虑、抗惊厥、食欲抑制和镇痛活性。已注意到它们与苯二氮卓受体和 CCK1 和 CCK2 型胆囊收缩素受体的结合能力。其中一些衍生物正在临床试验中用于治疗各种病因的肠道肥胖和焦虑和惊恐状态 (Andronati 等人,2002).

抗抑郁和抗焦虑活性

研究还集中在 2-氨基-5-硫代-1,3,4-噻二唑衍生物的合成上,以评估它们对中枢神经系统活动的影响。这些化合物已显示出显着的抗抑郁和抗焦虑特性,其效率与 Imipramine 和 Diazepam 等参考药物相当。行为结果表明,这些化合物由于其混合的抗抑郁-抗焦虑活性而可能是有希望的 (Clerici 等人,2001).

潜在抗精神病剂

已经对诸如 8-[3-[双(4-氟苯基)氨基]丙基]-1-苯基-1,3,8-三氮杂螺[4.5]癸-4-酮之类的化合物进行了研究,这些化合物在生化和行为药理测试模型中显示出抗精神病谱。与其他治疗方法相比,这些化合物神经系统副作用的倾向较低 (Wise 等人,1985).

阿尔茨海默病治疗

3-氨基-1-丙磺酸 (3APS) 是一种与淀粉样蛋白 β (Aβ) 结合的化合物,已对其在治疗阿尔茨海默病中的潜力进行了研究。3APS 已显示出穿透血脑屏障并降低轻度至中度阿尔茨海默病患者 CSF Aβ42 水平的能力,表明其可用作疾病改良治疗 (Aisen 等人,2006).

抗惊厥活性

2-氨基喹唑啉-4-(3H)-酮衍生物已被优化为 SARS-CoV-2 的有效抑制剂,显示出对该病毒的显着活性。这些化合物已通过以 Dimroth 重排为关键步骤的一锅反应大规模制备,表明它们在抗病毒治疗中的潜力 (Shin 等人,2022).

作用机制

Target of Action

This compound is a seven-membered heterocyclic derivative and its potential targets could be diverse depending on the context of its use.

Mode of Action

It’s known that this compound can undergo reactions such as michael addition, unusual nucleophilic attack to an amide group, and keto–enol tautomerization . These reactions could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s ability to undergo various chemical reactions suggests that it could potentially interact with multiple biochemical pathways .

安全和危害

属性

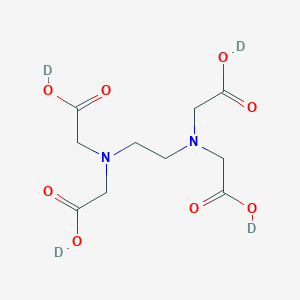

IUPAC Name |

3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883255 | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

671-42-1, 17929-90-7 | |

| Record name | 3-Aminoazepan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17929-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminohexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a significant challenge in synthesizing 3-Aminoazepan-2-one, and how does the research presented in the first paper address this?

A1: Synthesizing polysubstituted 3-Aminoazepan-2-one derivatives, specifically those with various functional groups attached to the seven-membered ring, can be challenging. The first paper [] introduces a novel "one-pot" synthesis method that streamlines this process. This method utilizes readily available starting materials – 1,4-protected piperazine-2,5-diones and alkynes – and proceeds through a series of reactions including Michael addition and a unique nucleophilic attack on the amide group. Notably, the research highlights the crucial role of protecting groups and the base used in influencing the reaction's efficiency. For instance, alkanoyl protecting groups with cesium carbonate or benzoyl protecting groups with triethylamine proved effective, while benzyl or allyl groups hindered the reaction []. This approach offers a more efficient and controlled route to access diverse 3-Aminoazepan-2-one derivatives for further investigation.

Q2: The second paper focuses on the synthesis of a key intermediate for Besifloxacin hydrochloride. What is the significance of the method described in the context of pharmaceutical applications?

A2: Besifloxacin hydrochloride is a commercially important antibiotic, and its synthesis relies on the availability of enantiomerically pure (3R)-azepan-3-amine. The second paper [] details an improved method for producing this chiral amine starting from (3R)-3-aminoazepan-2-one. The researchers explored various reducing agents, including combinations like NaBH4/AlCl3 and NaBH4/CaCl2, and optimized reaction conditions to achieve high purity and yield of the desired (3R)-azepan-3-amine []. This advancement is particularly significant for pharmaceutical applications as it offers a more cost-effective and scalable approach to synthesizing a crucial building block for Besifloxacin hydrochloride, potentially leading to more efficient drug production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。